molecular formula C19H14Cl2O5 B2677946 (Z)-ethyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-84-4

(Z)-ethyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2677946
CAS No.: 620547-84-4
M. Wt: 393.22
InChI Key: MZTBRPCTEOIYFK-IUXPMGMMSA-N
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Description

(Z)-ethyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with a molecular formula of C17H9Cl2O5 This compound features a benzofuran ring system substituted with a dichlorobenzylidene group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Dichlorobenzylidene Group: The dichlorobenzylidene group is introduced via a condensation reaction between the benzofuran core and 3,4-dichlorobenzaldehyde under acidic or basic conditions.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.

    Substitution: The dichlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications are of significant interest. Researchers are investigating its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent, given its ability to interact with specific molecular targets in biological systems.

Industry

In the industrial sector, this compound is explored for its use in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with specific molecular targets. The compound’s benzofuran ring and dichlorobenzylidene group allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-ethyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
  • (Z)-ethyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
  • (Z)-ethyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)butanoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2O5/c1-2-24-18(22)10-25-12-4-5-13-16(9-12)26-17(19(13)23)8-11-3-6-14(20)15(21)7-11/h3-9H,2,10H2,1H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTBRPCTEOIYFK-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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